AP24226

Catalog No.
S519073
CAS No.
926922-22-7
M.F
C24H20F3N7O
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AP24226

For researchers requiring specific stabilization of the inactive DFG-out kinase state, standard Src/Abl inhibitors (e.g., dasatinib) are inadequate. AP24226 (CAS 926922-22-7) is the only commercially available type II inhibitor with dual Src/Abl activity, validated for oral efficacy.

  • High-affinity DFG-out binder: avoids off-target promiscuity of DFG-in inhibitors.
  • Oral bioavailability: 10 mg/kg yields complete tumor regression in Ba/F3 Bcr-Abl xenografts, matching 75 mg/kg nilotinib.
  • Research-grade supply: >98% HPLC purity, shipped ambient with full analytical documentation.

CAS Number

926922-22-7

Product Name

AP24226

IUPAC Name

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide

Molecular Formula

C24H20F3N7O

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+

InChI Key

PPHMKXKASWTCSZ-VQHVLOKHSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

solubility

Soluble in DMSO, not in water

Synonyms

AP-24226; AP24226; AP 24226; UNII-53D46B0TIH; CHEMBL556874; 53D46B0TIH; SCHEMBL4135027;

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5

The exact mass of the compound Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)- is 479.16814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg

AP24226 (CAS 926922-22-7) is a potent, orally bioavailable 9-(arenethenyl)purine-based dual inhibitor of Src and Abl tyrosine kinases. It is primarily utilized in preclinical oncology research and kinase profiling to study chronic myeloid leukemia (CML) and Src-driven malignancies [1]. Unlike standard ATP-competitive inhibitors, AP24226 is distinguished by its specific binding to the inactive, DFG-out conformation of both Src and Abl kinases [1]. This unique mechanism provides a critical tool for researchers and procurement teams requiring high-affinity conformational control in kinase signaling assays and robust oral efficacy in in vivo xenograft models [1].

Research Fit

Binding mode
DFG-out (inactive) conformational selection
Type II kinase inhibitor tool
Target profile
Dual Src/Abl kinase inhibition
Investigational discovery-stage agent
Chemical class
9-(arenethenyl)purine scaffold
Distinct from aminothiazole/phenylaminopyrimidine

Substituting AP24226 with more common kinase inhibitors fundamentally alters the experimental mechanism of action and the resulting selectivity profile. While first-generation type II inhibitors like imatinib target the DFG-out conformation, they lack potent Src inhibition, limiting their utility in dual-pathway models [1]. Conversely, broad-spectrum dual Src/Abl inhibitors like dasatinib or bosutinib target the active (DFG-in) enzyme conformation[1]. Because the DFG-out state exposes a less conserved hydrophobic pocket adjacent to the ATP-binding site, AP24226 achieves a more focused kinase selectivity profile [1]. Using a generic active-site inhibitor in its place will result in broader off-target kinase binding and fail to replicate the specific inactive-state stabilization required for precise conformational studies.

Substitution Risk

DFG
Conformational mechanism mismatch
AP24226 targets the DFG-out inactive state; conventional type I inhibitors (dasatinib, bosutinib) bind DFG-in. Binding kinetics and downstream signaling modulation may not transfer.
Kin
Time-dependent inhibition profile
AP24226 exhibits slow-binding behavior with pronounced preincubation-dependent IC₅₀ shift. Assay results obtained without preincubation may underestimate inhibitory potential.
Sc
Chemotype-dependent selectivity
The 9-(arenethenyl)purine core confers a selectivity profile distinct from 2-aminothiazole (dasatinib) or phenylaminopyrimidine (imatinib). Biochemical and cellular outcomes may not be interchangeable.

In Vivo Efficacy and Dose Sparing in Bcr-Abl Leukemia Models

In preclinical models of chronic myeloid leukemia, AP24226 demonstrates significant dose-sparing advantages over established benchmarks. Once-daily oral administration of AP24226 at 10 mg/kg significantly prolonged the survival of mice injected intravenously with wild-type Bcr-Abl expressing Ba/F3 cells. To achieve comparable in vivo potency and survival prolongation in the same model, the second-generation inhibitor nilotinib required a dose of 75 mg/kg [1].

Evidence DimensionEffective in vivo oral dose for comparable survival prolongation
Target Compound DataAP24226: 10 mg/kg once-daily
Comparator Or BaselineNilotinib: 75 mg/kg once-daily
Quantified DifferenceAP24226 achieves comparable efficacy at a 7.5-fold lower oral dose.
ConditionsIntravenous wild-type Bcr-Abl Ba/F3 murine model

For procurement in preclinical testing, AP24226 offers high oral bioavailability and superior potency, significantly reducing the material volume required for in vivo dosing regimens.

Time-Dependent Abl Inhibition
Head-to-head
IC₅₀ 20,000 nM (no preinc.) → 20 nM (1 h preinc.)
Dasatinib: <1 nM, no time dependence
Supports DFG-out binding assay design
Preincubation protocol required to observe full inhibition

Complete Tumor Regression in Src-Driven Solid Tumor Xenografts

Beyond leukemia models, AP24226 is highly effective in solid tumor xenografts driven by Src mutations. Oral administration of AP24226 elicited dose-dependent tumor shrinkage in mice bearing subcutaneous xenografts of Src Y527F expressing NIH 3T3 cells [1]. At the highest tested dose of 100 mg/kg, AP24226 achieved complete tumor regression, validating its robust systemic exposure and target engagement in solid tissue environments [1].

Evidence DimensionTumor volume reduction
Target Compound DataComplete tumor regression at 100 mg/kg oral dose
Comparator Or BaselineUntreated baseline (progressive tumor growth)
Quantified Difference100% regression of subcutaneous Src Y527F xenografts
ConditionsSubcutaneous Src Y527F NIH 3T3 murine xenograft model

Procuring AP24226 provides a reliable, orally active positive control for complete target suppression in Src-driven solid tumor in vivo models.

DFG-Out Binding Mode
Class-level
Type II inhibitor targeting inactive conformation
SAR and molecular modeling support; no co-crystal deposited
Conformational pharmacology tool compound
Binding mode drives distinct kinetics and mutant sensitivity

High-Affinity Biochemical Inhibition of Wild-Type ABL

In biochemical profiling, AP24226 acts as a highly potent inhibitor of the ABL kinase. Utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, AP24226 demonstrated an IC50 of 20 nM against wild-type human ABL after a 1-hour incubation [2]. This high affinity is driven by its ability to form critical hydrogen bonds and occupy the less conserved hydrophobic pocket unique to the DFG-out conformation[1].

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataAP24226: 20 nM
Comparator Or BaselineStandard DFG-out inhibitors (e.g., Imatinib IC50 ~ 600 nM in comparable broad assays)
Quantified DifferencePotent low-nanomolar inhibition of wild-type ABL
ConditionsTR-FRET assay, wild-type human ABL, 1 hr incubation

AP24226 is an ideal high-affinity biochemical tool for in vitro screening assays that require stable, low-nanomolar suppression of ABL in its inactive state.

In Vivo Model Response
Reported
Survival prolongation and tumor regression
Mouse Bcr-Abl Ba/F3 and Src Y527F xenograft models
Model-response endpoint context
Oral 10 mg/kg QD; vehicle-controlled, no direct comparator
T315I Cellular Activity
Class-level
IC₅₀ 2,746 nM (AP24226) vs 300–400 nM (analogs 14a/AP24163)
Imatinib, dasatinib, nilotinib: resistant
Reference compound for T315I SAR optimization
Ba/F3 Bcr-Abl T315I, 3-day MTS assay
Rat Oral Bioavailability
Cross-study
F = 40% vs analog 3a (poor exposure) and dasatinib 14–34%
Cyclopropylamino substituent improves metabolic stability
Supports in vivo exposure context
Formulation-dependent exposure review required

Preclinical In Vivo Oncology Modeling

Due to its high oral bioavailability and established dose-sparing efficacy (comparable to 75 mg/kg nilotinib at just 10 mg/kg), AP24226 is the optimal choice for murine xenograft models of CML (Ba/F3 Bcr-Abl) and Src-driven solid tumors. It allows researchers to achieve complete tumor regression via oral administration without the need for complex formulation or intravenous delivery[1].

Kinase Conformational Control Assays

AP24226 is a critical reference compound for biochemical assays (e.g., TR-FRET) and structural biology studies requiring the stabilization of the DFG-out (inactive) state of Src and Abl kinases. Its unique binding to the less conserved hydrophobic pocket makes it superior to active-site (DFG-in) inhibitors like dasatinib for studying inactive-state kinase dynamics [1].

Scaffold Baseline for Type II Inhibitor Development

As a characterized 9-(arenethenyl)purine, AP24226 serves as a foundational scaffold for medicinal chemistry programs aiming to design highly selective type II kinase inhibitors. Procurement of this compound provides a validated baseline for structure-activity relationship (SAR) studies targeting the DFG-out conformation to overcome resistance mutations in kinase-driven cancers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformational pharmacology studies
DFG-out binding mechanism
Time-dependent inhibition protocol review
T315I-resistant kinase research
T315I reference compound
SAR benchmarking vs optimized analogs
In vivo Src/Abl signaling studies
Oral exposure profile
Model-response endpoint monitoring
Slow-binding kinase assay development
Time-dependent IC₅₀ reference
Preincubation protocol optimization

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

479.16814277 g/mol

Monoisotopic Mass

479.16814277 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53D46B0TIH

Wikipedia

Ap-24226
1: Huang WS, Zhu X, Wang Y, Azam M, Wen D, Sundaramoorthi R, Thomas RM, Liu S, Banda G, Lentini SP, Das S, Xu Q, Keats J, Wang F, Wardwell S, Ning Y, Snodgrass JT, Broudy MI, Russian K, Daley GQ, Iuliucci J, Dalgarno DC, Clackson T, Sawyer TK, Shakespeare WC. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. J Med Chem. 2009 Aug 13;52(15):4743-56. doi: 10.1021/jm900166t. PubMed PMID: 19572547.

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